Boc-L-beta-homotyrosine(OBzl)
Description
Significance of β-Amino Acid Derivatives in Chemical Biology
β-amino acids and their derivatives are non-proteinogenic amino acids that have garnered substantial interest in medicinal chemistry and chemical biology. numberanalytics.commdpi.com Unlike their α-amino acid counterparts, the amino group is attached to the second carbon atom from the carboxyl group. mdpi.com This structural difference imparts unique conformational properties and, crucially, enhanced stability against enzymatic degradation by proteases. mdpi.comhilarispublisher.com
The incorporation of β-amino acids into peptides, to create β-peptides or mixed α/β-peptides, can lead to molecules with improved pharmacokinetic profiles and potent biological activities. numberanalytics.comhilarispublisher.com Research has demonstrated that β-amino acid derivatives are key components in the development of compounds with a wide range of therapeutic potential, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties. hilarispublisher.comhilarispublisher.comnih.gov Their ability to form stable secondary structures allows for the design of peptidomimetics that can mimic or inhibit biological processes with high specificity. hilarispublisher.com
Overview of Boc-L-beta-homotyrosine(OBzl) as a Key Building Block in Advanced Organic Synthesis
Boc-L-beta-homotyrosine(OBzl) serves as a fundamental building block in the synthesis of modified peptides and other complex organic molecules. chemimpex.comsigmaaldrich.com The Boc and benzyl (B1604629) protecting groups are instrumental in multi-step solution-phase and solid-phase peptide synthesis. The Boc group can be readily removed under acidic conditions, while the benzyl group is typically cleaved by catalytic hydrogenation, allowing for selective deprotection and further functionalization. csic.es
The unique structure of Boc-L-beta-homotyrosine(OBzl), with its extended backbone and aromatic side chain, allows for the introduction of specific conformational constraints and hydrophobic interactions within a peptide sequence. chemimpex.com This can lead to enhanced binding affinities for target receptors or enzymes. chemimpex.com Its application extends to the synthesis of peptide-based drugs, where the incorporation of this unnatural amino acid can improve the therapeutic efficacy and stability of the final product. chemimpex.com
Scope and Research Trajectories of Boc-L-beta-homotyrosine(OBzl) Studies
The research applications of Boc-L-beta-homotyrosine(OBzl) are diverse and continue to expand. chemimpex.com Current and future research trajectories are focused on several key areas:
Peptide and Peptidomimetic Synthesis: A primary application of Boc-L-beta-homotyrosine(OBzl) is in the synthesis of novel peptides and peptidomimetics. chemimpex.comanaspec.com Researchers are exploring its use in creating compounds that can modulate protein-protein interactions, act as enzyme inhibitors, or serve as receptor agonists or antagonists. nih.govnih.gov The synthesis of mixed α/β-peptides containing this residue is a promising strategy for developing new therapeutic agents. nih.gov
Drug Discovery and Development: In the pharmaceutical industry, this compound is utilized in the development of new drug candidates. chemimpex.com Its incorporation into peptide-based therapeutics is a key area of investigation, with the goal of creating more stable and potent drugs for a variety of diseases. chemimpex.comnumberanalytics.com
Biomaterials Science: The properties of Boc-L-beta-homotyrosine(OBzl) also make it a valuable component in the development of novel biomaterials and drug delivery systems. chemimpex.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(4-phenylmethoxyphenyl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO5/c1-22(2,3)28-21(26)23-18(14-20(24)25)13-16-9-11-19(12-10-16)27-15-17-7-5-4-6-8-17/h4-12,18H,13-15H2,1-3H3,(H,23,26)(H,24,25)/t18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTZSKDKNNZPVMJ-SFHVURJKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OCC2=CC=CC=C2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)OCC2=CC=CC=C2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60375827 | |
| Record name | (3S)-4-[4-(Benzyloxy)phenyl]-3-[(tert-butoxycarbonyl)amino]butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60375827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
385.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126825-16-9 | |
| Record name | (3S)-4-[4-(Benzyloxy)phenyl]-3-[(tert-butoxycarbonyl)amino]butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60375827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategies for Boc L Beta Homotyrosine Obzl and Its Analogues
Boc-Chemistry in Amino Acid Protection and Peptide Elongation
The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of peptide synthesis, first introduced in 1957. chempep.com Its widespread use stems from its stability under a variety of conditions and its facile removal under moderately acidic conditions, which preserves the integrity of other acid-labile protecting groups, such as the benzyl (B1604629) (Bzl) ether used to protect the side chain of tyrosine. chempep.compeptide.com The Boc/Bzl strategy is a classic orthogonal protection scheme where the temporary Nα-Boc group is cleaved at each step of peptide elongation, while the "permanent" side-chain Bzl group remains intact until the final deprotection step. peptide.com
Classical Solid-Phase Peptide Synthesis (SPPS) with Boc-L-beta-homotyrosine(OBzl)
Classical Solid-Phase Peptide Synthesis (SPPS), pioneered by R. Bruce Merrifield, revolutionized peptide synthesis by anchoring the C-terminal amino acid to an insoluble polymer resin. chempep.comiris-biotech.de The incorporation of Boc-L-beta-homotyrosine(OBzl) into a peptide chain using this method follows a well-defined cycle of reactions. chempep.com
The process begins with the attachment of the first Boc-protected amino acid to a suitable resin, such as the classic Merrifield (chloromethylpolystyrene) or the more acid-labile PAM resin. chempep.com The peptide chain is then elongated through a series of repetitive steps, as detailed in the table below.
| Step | Reagent/Solvent | Purpose |
| 1. Deprotection | 50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) | To remove the Nα-Boc group, exposing a free amine as a protonated TFA salt. chempep.compeptide.com |
| 2. Washing | Dichloromethane (DCM), Isopropanol (IPA) | To remove excess TFA and byproducts. chempep.com |
| 3. Neutralization | 5-10% Diisopropylethylamine (DIEA) in DCM or DMF | To deprotonate the N-terminal amine, preparing it for coupling. |
| 4. Coupling | Boc-L-beta-homotyrosine(OBzl), Coupling Reagent (e.g., DCC/HOBt) | To form a new peptide bond between the free amine on the resin-bound peptide and the incoming amino acid. |
| 5. Washing | Dichloromethane (DCM), Dimethylformamide (DMF) | To remove excess reagents and unreacted amino acid. iris-biotech.de |
| A summary of the classical Boc-SPPS cycle. |
This cycle is repeated for each amino acid in the sequence. The side-chain benzyl ether on Boc-L-beta-homotyrosine(OBzl) is stable to the 50% TFA used for Boc removal. peptide.com Upon completion of the chain assembly, the finished peptide is cleaved from the resin, and all side-chain protecting groups (including the O-benzyl group) are removed simultaneously using a very strong acid, typically anhydrous hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA). peptide.comnih.gov
Rapid Boc Chemistry Protocols for Challenging Peptide Sequences
Standard Boc-SPPS can be inefficient for synthesizing "difficult" sequences, particularly long or hydrophobic peptides that are prone to aggregation on the solid support. peptide.comnih.gov To overcome these challenges, rapid, high-efficiency protocols have been developed. A key innovation is the concept of in situ neutralization, where the neutralization and coupling steps are performed simultaneously. nih.govnih.gov
Developed by Kent, Alewood, and others, these rapid protocols significantly shorten cycle times and improve coupling efficiency. nih.govpeptide.com By neutralizing the N-terminal ammonium (B1175870) salt in the presence of a pre-activated Boc-amino acid, the free amine can react to form a peptide bond more rapidly than it can participate in intermolecular aggregation. peptide.com
| Feature | Classical Boc Protocol | Rapid "In Situ" Neutralization Protocol |
| Neutralization | Separate step before coupling | Simultaneous with coupling (in situ) nih.gov |
| Coupling Agent | DCC/HOBt | HBTU, HATU peptide.comluxembourg-bio.com |
| Reagent Concentration | Lower (~0.1 M) | High (>0.2 M) nih.gov |
| Boc Deprotection | 50% TFA in DCM | 100% TFA (rapid, 1-2 min) nih.govluxembourg-bio.com |
| Washes | Multiple, extensive washes | Single, short flow washes (e.g., 30-45s) nih.govluxembourg-bio.com |
| Cycle Time | > 1 hour | 15-20 minutes (or as low as 5 minutes) nih.govluxembourg-bio.com |
| A comparison of classical and rapid Boc-SPPS protocols. |
The use of potent activating agents like HATU allows for very fast coupling times, often just 1-2 minutes. luxembourg-bio.com These accelerated methods are particularly advantageous for incorporating bulky and hydrophobic residues like Boc-L-beta-homotyrosine(OBzl), minimizing potential synthetic issues and leading to higher purity crude products. peptide.com
Solution-Phase Synthesis Methodologies Incorporating Boc-L-beta-homotyrosine(OBzl)
While SPPS is dominant, solution-phase peptide synthesis remains a valuable technique, especially for large-scale production and the synthesis of peptide segments. researchgate.netekb.eg The fundamental principles of protection, activation, coupling, and deprotection are the same as in SPPS. researchgate.net The Boc/Bzl protection strategy is well-suited for solution-phase synthesis. bachem.com
In this approach, Boc-L-beta-homotyrosine(OBzl) is coupled to another amino acid or peptide fragment in a suitable organic solvent. ekb.eg After each coupling or deprotection step, the product is isolated and purified by traditional organic chemistry techniques such as extraction, precipitation, or crystallization, rather than by simple filtration and washing as in SPPS. google.com The Boc group is typically removed with TFA, and purification follows to isolate the resulting amine salt before the next coupling step. researchgate.net This method allows for careful characterization of intermediates throughout the synthesis, ensuring high purity of the final product.
Stereoselective Synthesis of β-Homo Amino Acid Derivatives
The synthesis of enantiomerically pure β-amino acids like L-beta-homotyrosine is a significant challenge that requires precise control of stereochemistry. Several powerful strategies have been developed to achieve this. hilarispublisher.com While a specific documented synthesis for Boc-L-beta-homotyrosine(OBzl) is not detailed in the provided search results, general and highly effective methods for stereoselective β-amino acid synthesis are well-established.
One of the most effective methods is the stereoselective conjugate addition (Michael addition) of a chiral amine nucleophile to an α,β-unsaturated ester. beilstein-journals.orgnih.gov To synthesize Boc-L-beta-homotyrosine(OBzl), this would involve:
Preparation of an α,β-unsaturated ester precursor , such as ethyl 4-(benzyloxy)cinnamate.
Conjugate addition of a chiral lithium amide, for example, lithium (R)-N-benzyl-N-(α-methylbenzyl)amide. The chirality of the amine directs the stereoselective formation of the new carbon-nitrogen bond, establishing the desired (S)-configuration at the β-carbon. beilstein-journals.org
Subsequent chemical modifications , including protection of the amine with a Boc group and hydrolysis of the ester to yield the final carboxylic acid.
Another powerful approach involves the diastereoselective allylation of chiral N-tert-butanesulfinyl imines . nih.gov This method allows for the creation of the new stereocenter with high control, dictated by the configuration of the readily available tert-butanesulfinamide chiral auxiliary. Subsequent transformations of the resulting homoallylic amine would be required to install the carboxylic acid and aryl functionalities.
Approaches for Introducing the Boc-L-beta-homotyrosine(OBzl) Moiety into Complex Molecular Architectures
The utility of Boc-L-beta-homotyrosine(OBzl) extends beyond the synthesis of simple linear peptides. Its incorporation into more complex molecular architectures like peptidomimetics and macrocycles is a key area of research, aiming to create compounds with novel therapeutic properties. sigmaaldrich.com
One strategy involves using Boc-L-beta-homotyrosine(OBzl) as a building block in the synthesis of macrocyclic peptides . uni-halle.de In such a synthesis, a linear peptide containing the β-homo amino acid is first assembled using solution-phase or solid-phase methods. After selective deprotection of the terminal ends, the linear precursor undergoes a head-to-tail cyclization reaction to form the macrocycle.
Furthermore, Boc-L-beta-homotyrosine(OBzl) can be incorporated into combinatorial libraries of natural product-like compounds . justia.comresearchgate.net These strategies often employ advanced synthetic methods, such as organozinc-based chemistry, to create stable carbon-carbon bonds in place of labile ester or amide linkages, resulting in peptidomimetic structures with enhanced stability and unique three-dimensional conformations. justia.com The inclusion of a β-homo amino acid can introduce specific turns or structural motifs into these complex scaffolds. justia.com
Derivatization Strategies for Boc-L-beta-homotyrosine(OBzl) Analogues
Creating analogues of Boc-L-beta-homotyrosine(OBzl) is crucial for probing structure-activity relationships and fine-tuning the properties of peptides and peptidomimetics. Derivatization can be achieved by modifying several key functional groups within the molecule.
| Site of Derivatization | Potential Modification | Resulting Analogue Type | Purpose |
| Nα-Amine | Replace Boc with Fmoc, Cbz, etc. | Alternative N-protected building blocks | Compatibility with different peptide synthesis strategies (e.g., Fmoc-SPPS). bachem.com |
| Side-Chain Phenol (B47542) | Remove Benzyl (Bzl) group; re-alkylate or acylate with different groups | Side-chain modified analogues | To study the influence of side-chain electronics and sterics on biological activity. |
| Carboxylic Acid | Esterification (e.g., methyl, ethyl ester); Amidation; Reduction to an alcohol | C-terminal modified analogues | To create prodrugs, modify solubility, or generate fragments for segment condensation. |
| Aromatic Ring | Halogenation, Nitration, etc. (on the phenyl ring before synthesis) | Ring-substituted analogues | To alter electronic properties and binding interactions. |
| Potential derivatization strategies for producing analogues of Boc-L-beta-homotyrosine(OBzl). |
For example, replacing the Nα-Boc group with an Fmoc group would yield Fmoc-L-beta-homotyrosine(OBzl), a building block suitable for Fmoc-based SPPS, which uses a base-labile protecting group strategy. nih.gov Similarly, removal of the O-benzyl group by hydrogenolysis would yield Boc-L-beta-homotyrosine, which could then be used to synthesize peptides where the phenolic hydroxyl group is free or modified with a different protecting group, such as the more acid-stable 2,6-dichlorobenzyl group for use in demanding Boc-SPPS.
Role of Boc L Beta Homotyrosine Obzl in Peptidomimetic Design and Synthesis
Enhancing Peptide Properties Through Incorporation of Boc-L-beta-homotyrosine(OBzl)
The integration of Boc-L-beta-homotyrosine(OBzl) into peptide chains is a strategic approach to overcome the inherent limitations of natural peptides as therapeutic agents. Its presence can significantly improve the pharmacological profile of peptidomimetics.
Influence on Metabolic Stability and Proteolytic Resistance
A major challenge in the development of peptide-based drugs is their rapid degradation by proteases in the body. The incorporation of β-amino acids, such as the derivative Boc-L-beta-homotyrosine(OBzl), is a well-established strategy to enhance metabolic stability. nih.govmdpi.com The altered backbone structure resulting from the inclusion of a β-amino acid hinders the recognition and cleavage by proteolytic enzymes. nih.govsigmaaldrich.com This increased resistance to enzymatic degradation leads to a longer biological half-life of the peptidomimetic, a crucial factor for sustained therapeutic effect. peptide.comnih.gov Research has shown that peptides incorporating β-amino acids exhibit significant resistance to a wide array of peptidases. nih.gov This enhanced stability is a key advantage in designing more effective and durable peptide-based therapeutics.
Modulation of Bioavailability and Tissue Distribution
The bioavailability and tissue distribution of a drug are critical determinants of its efficacy. The incorporation of unnatural amino acids like Boc-L-beta-homotyrosine(OBzl) can modulate these properties. The hydrophobic nature of the O-benzyl group on the homotyrosine side chain can influence how the peptidomimetic interacts with biological membranes and proteins, potentially improving its absorption and distribution throughout the body. chemimpex.comsigmaaldrich.com While specific data on Boc-L-beta-homotyrosine(OBzl) is part of ongoing research, studies on similar β-amino acid-containing peptides suggest that such modifications can lead to more favorable pharmacokinetic profiles. mdpi.comresearchgate.net
Crafting Novel Peptidic Architectures: β-Peptides and Hybrid Peptidomimetics
Boc-L-beta-homotyrosine(OBzl) is instrumental in the synthesis of β-peptides and hybrid peptidomimetics, which are oligomers composed partially or entirely of β-amino acids. nih.govnih.gov These non-natural peptides can fold into stable, predictable secondary structures, much like their α-peptide counterparts, but with the added benefit of proteolytic stability. nih.govsigmaaldrich.com The design of these molecules often involves strategies like converting known α-peptide sequences to β-peptide sequences or grafting bioactive side chains onto a β-peptide backbone. nih.gov The ability to use standard solid-phase peptide synthesis techniques for incorporating β-amino acids has made them a versatile tool in creating a diverse range of peptidomimetics with potential therapeutic applications, including antimicrobial agents and enzyme inhibitors. nih.govnih.gov
Mastering Conformational Landscapes: Secondary Structure and Biological Interactions
The three-dimensional structure of a peptide is intrinsically linked to its biological activity. Boc-L-beta-homotyrosine(OBzl) plays a crucial role in controlling the conformation of peptidomimetics, thereby influencing their interaction with biological targets. semanticscholar.orgmdpi.com
Helical Structures and β-Turns in Boc-L-beta-homotyrosine(OBzl)-Containing Peptidomimetics
The incorporation of β-amino acids, including derivatives like Boc-L-beta-homotyrosine(OBzl), can induce the formation of specific secondary structures such as helices and β-turns. peptide.comsemanticscholar.org β-Peptides are known to form well-defined helical structures, and the inclusion of β-amino acids can also stabilize β-turns, which are crucial for molecular recognition processes. sigmaaldrich.comexpasy.org These turns are often located on the surface of proteins and are involved in interactions with receptors. mdpi.com The ability to enforce a particular conformation is a powerful tool in designing peptidomimetics that can mimic the bioactive conformation of a natural peptide ligand.
Impact on Tertiary Structure and Biological Target Interaction
Interactive Data Table: Properties of Boc-L-beta-homotyrosine(OBzl)
| Property | Value | Source |
| Chemical Name | N-Boc-O-benzyl-L-beta-homotyrosine | peptide.com |
| CAS Number | 126825-16-9 | peptide.comchemicalbook.com |
| Molecular Formula | C22H27NO5 | peptide.com |
| Primary Use | Peptide synthesis, Drug development | chemimpex.com |
Interactive Data Table: Related Chemical Compounds
| Compound Name | Abbreviation | CAS Number |
| N-Boc-beta-alanine | Boc-beta-Ala-OH | 3303-84-2 |
| N-beta-(t-Butyloxycarbonyl)-L-homoalanine | Boc-L-beta-HAla-OH | 158851-30-0 |
| N-alpha-t-Butyloxycarbonyl-O-methyl-L-homotyrosine | Boc-L-HTyr(Me)-OH | 53267-93-9 |
| (3S)-Boc-l-pyrrolidine-3-carboxylic acid | (3S)-Boc-beta-Pro-OH | N/A |
Structural and Conformational Analysis of Boc L Beta Homotyrosine Obzl Derived Peptides and Peptidomimetics
Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for investigating the conformational properties of peptides. These techniques provide insights into the secondary structure, hydrogen bonding patterns, and the spatial arrangement of atoms.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the three-dimensional structure of peptides in solution, which often mimics physiological conditions. uzh.ch For peptides incorporating β-amino acids, such as those derived from Boc-L-beta-homotyrosine(OBzl), NMR provides detailed information on the local and global conformation. Synthetic β-peptides are known to adopt stable secondary structures, making them valuable subjects for structural analysis. frontiersin.org
A typical analysis involves a suite of NMR experiments, including COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), and NOESY (Nuclear Overhauser Effect Spectroscopy). uzh.ch COSY and TOCSY experiments are used to assign proton resonances by identifying spin-spin couplings between protons, which helps in identifying the amino acid residues.
The Nuclear Overhauser Effect (NOE) is particularly crucial for conformational analysis. An NOE between two protons indicates that they are close in space (typically <5 Å), regardless of whether they are close in the primary sequence. The intensity of the NOE signal is inversely proportional to the sixth power of the distance between the protons, allowing for the calculation of distance restraints. For peptides containing β-homotyrosine, NOEs between backbone protons and between backbone and side-chain protons define the peptide's fold. For example, strong sequential dαΝ-crosspeaks in a NOESY spectrum are indicative of extended conformations like β-sheets. uzh.ch
Table 1: Representative ¹H NMR Chemical Shifts for Protons in a β-Peptide Backbone
| Proton Type | Typical Chemical Shift Range (ppm) | Information Provided |
| Amide (NH) | 7.0 - 9.0 | Involved in hydrogen bonding; exchange rates provide solvent accessibility information. |
| Alpha (αH) | 3.5 - 4.5 | Chemical shift is sensitive to the secondary structure (e.g., helix vs. sheet). |
| Beta (βH) | 1.8 - 3.0 | Side chain conformation and rotameric states. |
| Side Chain | Variable | Provides information specific to the amino acid residue. |
Circular Dichroism (CD) spectroscopy is a rapid and non-destructive technique used to analyze the secondary structure of peptides and proteins in solution. nih.gov It measures the differential absorption of left- and right-circularly polarized light by chiral molecules, such as peptides. The resulting CD spectrum provides a characteristic signature for different types of secondary structures, including α-helices, β-sheets, and random coils. nih.gov
The incorporation of β-amino acids like β-homotyrosine can induce novel helical and sheet structures that differ from those formed by standard α-amino acids. CD spectroscopy is instrumental in identifying and characterizing these structures. For instance, α-helices typically show strong negative bands around 222 nm and 208 nm and a positive band around 192 nm. In contrast, β-sheets exhibit a negative band near 218 nm and a positive band around 195 nm.
Advanced algorithms and web servers, such as BeStSel, have been developed to deconvolute CD spectra, providing an improved estimation of secondary structure content, including the ability to distinguish between different types of β-sheets (parallel vs. antiparallel). nih.govelte.hu This is particularly useful for analyzing the diverse structures that β-peptides can adopt. The technique is sensitive to environmental conditions, allowing for the study of conformational changes induced by temperature, pH, or ligand binding. nih.gov
Table 2: Characteristic Far-UV CD Spectral Features for Peptide Secondary Structures
| Secondary Structure | Wavelength of Maxima/Minima (nm) |
| α-Helix | Positive peak at ~192 nm; Negative peaks at ~208 nm and ~222 nm |
| β-Sheet (Antiparallel) | Positive peak at ~195 nm; Negative peak at ~218 nm |
| Random Coil | Strong negative peak around 198 nm |
Infrared (IR) spectroscopy is a valuable technique for probing the hydrogen bonding networks that stabilize peptide secondary structures. The frequency of the amide I band (primarily C=O stretching), which appears in the 1600-1700 cm⁻¹ region of the IR spectrum, is highly sensitive to the local environment and hydrogen bonding status of the peptide backbone.
In peptides containing β-homotyrosine, the formation of stable helices or sheets is dependent on the establishment of specific intramolecular hydrogen bonds. Two-dimensional IR (2D IR) spectroscopy can be employed to measure the coupling between different amide units, providing information on their spatial separation and angular relationship. nih.gov By analyzing the shifts in the amide I band, one can distinguish between different secondary structures:
α-Helices typically show an amide I band around 1650-1658 cm⁻¹.
β-Sheets exhibit a major band around 1620-1640 cm⁻¹ and often a weaker band near 1685 cm⁻¹ for antiparallel sheets.
Random Coils or unordered structures have a broader absorption centered around 1640-1650 cm⁻¹.
These vibrational frequencies are sensitive probes of the structural dynamics, allowing researchers to follow processes like hydrogen-bond making and breaking on ultrafast timescales. nih.gov
Table 3: Typical Amide I Band Frequencies in IR Spectroscopy
| Secondary Structure | Amide I Frequency (cm⁻¹) | Hydrogen Bonding Pattern |
| α-Helix | ~1655 | Intramolecular H-bonds (i to i+4) |
| β-Sheet | ~1630 | Inter-strand H-bonds |
| Random Coil | ~1645 | H-bonds with solvent (water) |
Advanced Analytical Approaches
To gain deeper insights into the complex conformational landscapes of Boc-L-beta-homotyrosine(OBzl)-derived peptides, advanced analytical methods that combine chemical modification with high-resolution detection are utilized.
Hydroxyl Radical Protein Footprinting (HRPF) coupled with LC-MS is an emerging and powerful technique for probing the solvent accessibility of amino acid side chains, thereby mapping the topography of a peptide or protein. olemiss.edu The method involves exposing the peptide to a burst of highly reactive hydroxyl radicals, often generated by the laser-induced photolysis of hydrogen peroxide in a process called Fast Photochemical Oxidation of Proteins (FPOP). olemiss.edu
These radicals irreversibly modify solvent-exposed amino acid side chains, with the rate of modification being dependent on both the intrinsic reactivity of the amino acid and its accessibility to the solvent. olemiss.edunih.gov Following the labeling reaction, the peptide is proteolytically digested, and the resulting fragments are analyzed by LC-MS/MS. chromatographyonline.com The mass shift (+16 Da for hydroxylation) identifies the modified residues and the extent of modification can be quantified.
By comparing the modification patterns of a peptide in different conformational states (e.g., folded vs. unfolded, or ligand-bound vs. unbound), researchers can identify regions that undergo changes in solvent accessibility. nih.gov This provides a detailed map of protein interaction sites and regions of conformational change. nih.gov For peptides derived from Boc-L-beta-homotyrosine(OBzl), HRPF can reveal how the β-amino acid influences the folding and exposure of different parts of the peptide chain to the solvent.
Table 4: Principles of Hydroxyl Radical Protein Footprinting (HRPF)
| Parameter | Description |
| Probe | Hydroxyl Radical (•OH) |
| Modification | Covalent, irreversible oxidation of solvent-accessible side chains |
| Detection | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Information Gained | Solvent accessibility, conformational changes, ligand binding sites, protein-protein interaction interfaces. nih.govnih.gov |
X-ray crystallography is the gold standard for determining the high-resolution, three-dimensional structure of molecules in the solid state. This technique involves crystallizing the peptide of interest and then bombarding the crystal with X-rays. The diffraction pattern produced by the crystal is used to calculate the electron density map of the molecule, from which an atomic model can be built.
For peptides derived from Boc-L-beta-homotyrosine(OBzl), a crystal structure would provide precise information on bond lengths, bond angles, and torsion angles. This allows for an unambiguous determination of the peptide's conformation in the solid state, including the details of its secondary structure and intermolecular interactions within the crystal lattice.
While obtaining suitable crystals of peptides can be challenging, the resulting structural information is invaluable. For example, the crystal structure of a related dipeptide, Boc-L-Asn-L-Pro-OBzl, revealed an extended conformation with a trans peptide bond and specific intermolecular hydrogen bonding patterns. nih.gov Such detailed structural data for a Boc-L-beta-homotyrosine(OBzl)-containing peptide would offer critical insights into its intrinsic conformational preferences, which can guide the design of peptidomimetics with specific, predictable structures.
Table 5: Information Obtained from X-ray Crystallography
| Data Type | Description |
| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal. |
| Space Group | The symmetry operations that describe the crystal lattice. |
| Atomic Coordinates (x, y, z) | The precise position of each atom in the unit cell. |
| Bond Lengths & Angles | Exact measurements of covalent geometry. |
| Torsion Angles | Define the conformation of the peptide backbone and side chains. |
| Intermolecular Contacts | Reveal hydrogen bonding and van der Waals interactions responsible for crystal packing. |
Computational Approaches in Conformational Studies
Computational methods are indispensable tools for investigating the conformational landscape of peptides and peptidomimetics containing non-standard residues like Boc-L-beta-homotyrosine(OBzl). These approaches provide atomic-level insights into the structural dynamics and energetics that are often difficult to capture through experimental techniques alone. By simulating the behavior of molecules, researchers can predict stable conformations, transition pathways, and the influence of the chemical environment on the peptide's structure.
Molecular Dynamics (MD) Simulations for Dynamic Conformational Ensembles
Molecular Dynamics (MD) is a powerful computational technique used to simulate the physical movements of atoms and molecules over time. nih.gov For peptides derived from Boc-L-beta-homotyrosine(OBzl), MD simulations provide a detailed view of their dynamic behavior, allowing for the exploration of a wide range of possible conformations in a simulated environment that can mimic physiological conditions. nih.govmdpi.com
The core of an MD simulation is the numerical solving of Newton's equations of motion for a system of interacting particles, where the forces between particles are described by a molecular mechanics force field. nih.gov These force fields, such as AMBER or CHARMM, are collections of parameters that define the potential energy of the system, accounting for covalent bonds, angles, dihedrals, and non-bonded van der Waals and electrostatic interactions.
By simulating peptides containing Boc-L-beta-homotyrosine(OBzl) in a solvent like explicit water, researchers can observe how the peptide folds and fluctuates, identifying the most populated and energetically favorable conformational states. researchgate.net Key analyses of MD trajectories include:
Root Mean Square Deviation (RMSD): This metric tracks the average deviation of the peptide's backbone atoms over time from a reference structure, indicating conformational stability. A stable RMSD suggests the peptide has reached an equilibrium state.
Root Mean Square Fluctuation (RMSF): RMSF measures the fluctuation of individual residues, highlighting flexible regions of the peptide, such as loops or termini, versus more rigid regions like well-defined secondary structures.
Cluster Analysis: This technique groups similar structures from the simulation trajectory, allowing for the identification of representative conformations and the estimation of their relative populations.
Secondary Structure Analysis: Algorithms like DSSP (Define Secondary Structure of Proteins) are used to monitor the formation and stability of secondary structures, such as helices and turns, which are influenced by the unique backbone of β-amino acids.
Table 1: Representative Parameters for an MD Simulation of a Boc-L-beta-homotyrosine(OBzl)-Derived Peptide This table is interactive. You can sort the data by clicking on the headers.
| Parameter | Typical Value/Setting | Description |
|---|---|---|
| Force Field | AMBER, CHARMM, GROMOS | Defines the potential energy function and parameters for atomic interactions. |
| Water Model | TIP3P, SPC/E | Specifies the model for explicit water molecules used to solvate the peptide. |
| Simulation Time | 100 ns - 1 µs | The total duration of the simulation. Longer times allow for sampling of slower conformational changes. |
| Ensemble | NPT (Isothermal-isobaric) | Keeps the number of particles (N), pressure (P), and temperature (T) constant, mimicking laboratory conditions. |
| Temperature | 300 K | The temperature at which the simulation is run, often set to approximate physiological conditions. |
| Time Step | 2 fs | The small interval at which the equations of motion are integrated. |
| Non-bonded Cutoff | 10-12 Å | The distance at which to truncate long-range non-bonded interactions to improve computational efficiency. |
Quantum Mechanical Calculations for Electronic Structure and Interactions
While MD simulations excel at sampling conformational space, they rely on classical approximations. Quantum Mechanical (QM) calculations, in contrast, solve the Schrödinger equation to provide a highly accurate description of the electronic structure of a molecule. nih.gov These methods are computationally intensive and are typically applied to smaller systems or representative snapshots from an MD trajectory.
For Boc-L-beta-homotyrosine(OBzl)-derived peptides, QM calculations, particularly those using Density Functional Theory (DFT), are employed to:
Optimize Geometries: QM methods can find the minimum energy geometry of a peptide fragment with high precision, providing accurate bond lengths, bond angles, and dihedral angles. mdpi.com
Determine Electronic Properties: Calculations can reveal the distribution of electron density, molecular orbital energies (HOMO/LUMO), and partial atomic charges. researchgate.net This information is vital for understanding the reactivity and intermolecular interactions of the peptide. acs.org
Analyze Non-covalent Interactions: QM is the gold standard for accurately calculating the strength of non-covalent interactions, such as hydrogen bonds within the peptide backbone or π-π stacking interactions involving the benzyl (B1604629) and tyrosine aromatic rings. mdpi.com This is crucial for understanding the forces that stabilize specific folded conformations.
Parameterize Force Fields: High-quality QM calculations are often used to derive the parameters (e.g., partial charges, dihedral energy barriers) required for classical MD force fields, ensuring the accuracy of the larger-scale simulations.
By applying QM calculations, researchers can gain a fundamental understanding of the intrinsic conformational preferences and electronic nature of the Boc-L-beta-homotyrosine(OBzl) residue, which governs its interactions and structural role within a larger peptide or peptidomimetic.
Table 2: Illustrative QM-Calculated Properties for a Boc-L-beta-homotyrosine(OBzl) Dipeptide Fragment This table is interactive. You can sort the data by clicking on the headers.
| Property | Atom/Group of Interest | Illustrative Calculated Value | Significance |
|---|---|---|---|
| Partial Atomic Charge (e) | Amide Nitrogen (NH) | -0.45 | Indicates a partial negative charge, making it a hydrogen bond acceptor. |
| Partial Atomic Charge (e) | Amide Hydrogen (NH) | +0.28 | Indicates a partial positive charge, making it a hydrogen bond donor. |
| Partial Atomic Charge (e) | Carbonyl Oxygen (C=O) | -0.55 | Highly electronegative, acts as a primary hydrogen bond acceptor. |
| Dihedral Angle (°) | Cα-Cβ-Cγ-Cδ | 175.5° | Describes the preferred rotational conformation (e.g., anti-periplanar) of the side chain. |
| HOMO Energy (eV) | Tyrosine Ring | -6.2 eV | Energy of the Highest Occupied Molecular Orbital; relates to the molecule's ability to donate electrons. |
| LUMO Energy (eV) | Tyrosine Ring | -1.1 eV | Energy of the Lowest Unoccupied Molecular Orbital; relates to the molecule's ability to accept electrons. |
Applications of Boc L Beta Homotyrosine Obzl in Medicinal Chemistry and Chemical Biology
Development of Peptide-Based Therapeutics and Drug Candidates
The incorporation of Boc-L-beta-homotyrosine(OBzl) into peptide sequences is a key strategy in modern drug discovery, aimed at overcoming the inherent limitations of natural peptides, such as poor metabolic stability and low bioavailability. chemimpex.commdpi.com As a beta-amino acid, it contributes to the formation of peptide backbones that are resistant to degradation by proteases and peptidases. nih.gov This enhanced stability can lead to a longer in-vivo half-life, a critical attribute for therapeutic agents. scbt.com The structural alteration introduced by the beta-amino acid backbone can also induce specific secondary structures, such as helices and turns, even in short peptide chains, which is crucial for mimicking the bioactive conformations of natural peptides. chemimpex.commdpi.com
The hydrophobic nature of the O-benzyl group on the homotyrosine side chain can also be advantageous, potentially increasing hydrophobic interactions with biological targets and improving binding affinities. chemimpex.com This makes Boc-L-beta-homotyrosine(OBzl) a valuable component in the design of new therapeutic peptides targeting a range of diseases. chemimpex.com
Table 1: Properties of Boc-L-beta-homotyrosine(OBzl)
| Property | Value |
|---|---|
| Chemical Formula | C22H27NO5 |
| Molecular Weight | 385.45 g/mol |
| Synonyms | Boc-L-β-HomoTyr(Bzl)-OH, N-Boc-O-benzyl-L-beta-homotyrosine |
| Primary Application | Peptide Synthesis, Peptidomimetics |
| Key Structural Features | Boc protecting group, O-benzyl protecting group, Beta-amino acid backbone |
Targeting Specific Receptors and Enzymes
Peptides modified with Boc-L-beta-homotyrosine(OBzl) are designed to target specific biological molecules like receptors and enzymes with high precision. chemimpex.com The unique conformational constraints imposed by the beta-amino acid backbone can enhance the selectivity of the peptide for its target, reducing off-target effects. chemimpex.com
A significant area of application is in the development of ligands for G-protein coupled receptors (GPCRs), a large family of receptors that are important drug targets. acs.orgfrontiersin.orggoogle.commedchemexpress.com For example, peptides containing homotyrosine have been explored in the design of ligands for opioid receptors, which are a class of GPCRs central to pain management. acs.org The modified peptide structure can mimic the essential binding motifs, such as β-turns, that are recognized by these receptors. acs.orgchemicalbook.com
Furthermore, this compound is instrumental in synthesizing inhibitors for various enzymes. Research has shown that peptidomimetics containing beta-amino acids can act as potent enzyme inhibitors. mdpi.compeptide.com For instance, derivatives of the natural product bestatin (B1682670), which inhibits metalloaminopeptidases, have been synthesized using Boc-protected amino acids. In one study, incorporating an O-benzyl-tyrosine derivative at the P1 position of a bestatin analog led to potent inhibition of the Plasmodium falciparum M1 metalloaminopeptidase (PfA-M1), a crucial target for anti-malarial drug development. peptide.com Similarly, there is significant interest in developing inhibitors for Insulin-Regulated Aminopeptidase (IRAP) as potential cognitive enhancers, a field where beta-amino acid derivatives could provide valuable scaffolds. anaspec.com
Design of Agonists and Antagonists
The ability to create stable, conformationally defined peptides makes Boc-L-beta-homotyrosine(OBzl) a valuable tool for designing receptor agonists (which activate receptors) and antagonists (which block receptors). mdpi.comgenscript.com By systematically replacing standard amino acids with beta-amino acid counterparts, researchers can fine-tune the biological activity of a peptide, converting an agonist into an antagonist or enhancing the potency of either.
This approach has been applied to various receptor systems. For example, patents describe the design of ghrelin receptor antagonists using peptides that incorporate beta-amino acids. mdpi.com The ghrelin receptor is involved in regulating appetite and metabolism, making its antagonists potential therapeutics for obesity. The inclusion of beta-amino acids is intended to increase the stability and efficacy of these peptide antagonists. mdpi.com The development of azapeptides, another class of peptidomimetics, has also yielded promising lead compounds for receptor agonists and antagonists. nih.gov The principles of using modified amino acids to achieve specific receptor interactions are broadly applicable, and Boc-L-beta-homotyrosine(OBzl) fits within this strategic approach to drug design.
Bioconjugation Strategies Involving Boc-L-beta-homotyrosine(OBzl)
Bioconjugation is the process of chemically linking two molecules, at least one of which is a biomolecule, to form a new complex with combined properties. Boc-L-beta-homotyrosine(OBzl) is a useful building block in this field, facilitating the linkage of peptides to other molecules like drugs or imaging agents. chemimpex.com The protecting groups on the molecule (Boc and OBzl) allow for controlled, site-specific modifications during a synthetic sequence.
Synthesis of Drug-Biomolecule Conjugates
Peptide-drug conjugates (PDCs) are an emerging class of therapeutics designed to deliver a potent cytotoxic drug selectively to target cells, often cancer cells, by attaching it to a peptide that recognizes a specific receptor on the cell surface. acs.org This strategy aims to increase the therapeutic window of the drug by maximizing its effect on target cells while minimizing exposure to healthy tissues.
Development of Imaging Agents
The development of molecular imaging agents for diagnostics is another key application area. chemimpex.com These agents, which can be detected by techniques like Positron Emission Tomography (PET) or fluorescence imaging, are often designed to bind to specific biomarkers of disease.
A compelling example is the creation of fluorescently labeled probes to study drug resistance. Researchers developed fluorescent probes based on the antifungal drug caspofungin to investigate its mechanism of action and resistance in pathogenic yeast. nih.govnih.gov The synthesis of these probes involved the specific functionalization of the 3S,4S-dihydroxy-l-homotyrosine residue within the caspofungin structure. nih.govnih.gov A propargyl group was attached to the phenol (B47542) group of the homotyrosine, which then allowed for the "clicking" on of a fluorescent dye. nih.govnih.gov This work highlights how a homotyrosine residue can serve as a chemical handle for the conjugation of an imaging moiety, creating a powerful tool for biological research. Additionally, methods for incorporating carbon-13 (¹³C) into β-homotyrosine derivatives have been developed, which is a crucial step for creating probes for PET imaging. acs.org
Research in Neurological Disorders
The unique properties of peptides containing beta-homotyrosine make them valuable tools for research into neurological disorders such as Alzheimer's disease. The pathogenesis of Alzheimer's is strongly linked to the aggregation of amyloid-beta (Aβ) peptides into plaques and the hyperphosphorylation of tau protein into neurofibrillary tangles. frontiersin.orggoogle.commdpi.com
A major therapeutic strategy involves the development of peptide-based inhibitors that can interfere with the aggregation of Aβ or tau. mdpi.comfrontiersin.org However, these inhibitory peptides are often susceptible to rapid degradation. Incorporating stable, non-natural amino acids like beta-homotyrosine is a logical approach to overcome this limitation. For instance, inhibitory peptides have been designed based on the C-terminal sequence of Aβ itself to block its aggregation. frontiersin.org Using Boc-L-beta-homotyrosine(OBzl) to build such peptides could enhance their stability and inhibitory potential.
Case studies have shown that incorporating beta-homotyrosine into synthetic neuropeptides allows researchers to study their effects on neuronal activity. These studies provide critical insights into neuropeptide signaling pathways and how they might be targeted for therapeutic intervention in neurological diseases. The ability to synthesize stable, bioactive peptide analogues is essential for exploring the complex molecular mechanisms that underlie neurodegeneration.
Table 2: Compound Names Mentioned in the Article
| Compound Name | Abbreviation/Synonym |
|---|---|
| Boc-L-beta-homotyrosine(OBzl) | Boc-L-β-HomoTyr(Bzl)-OH |
| tert-butyloxycarbonyl | Boc |
| Benzyl (B1604629) | Bzl, OBzl |
| Bestatin | - |
| Caspofungin | - |
| Amyloid-beta | Aβ |
| Tau protein | - |
| G-protein coupled receptors | GPCRs |
| Insulin-Regulated Aminopeptidase | IRAP |
Development of Neuroactive Compounds
The structural characteristics of Boc-L-beta-homotyrosine(OBzl) make it a valuable component in the development of novel neuroactive compounds. chemimpex.com As a derivative of β-homotyrosine, it is incorporated into peptidomimetics and other small molecules designed to interact with targets in the central nervous system. The synthesis of peptides containing β-amino acids is a significant area of research because these modifications can lead to molecules with interesting pharmacological properties. hilarispublisher.comacs.org The inclusion of the β-homotyrosine structure can influence the conformational properties of a peptide, potentially leading to enhanced binding affinity and selectivity for specific neural receptors. chemimpex.com Researchers utilize this compound to create modified peptides with improved stability against enzymatic degradation, a crucial factor for developing effective neurotherapeutics. chemimpex.com The ultimate goal is the creation of new treatments for a range of neurological disorders. chemimpex.com
Studies on Neurotransmitter Systems
In the field of neuroscience, Boc-L-beta-homotyrosine(OBzl) is employed as a tool for studying neurotransmitter systems. chemimpex.com Its structure allows for the synthesis of probes and ligands that can mimic or antagonize the action of natural neurotransmitters. By incorporating this unnatural amino acid into peptide sequences, researchers can investigate the structure-activity relationships of neuropeptides and their receptors. chemimpex.com The unique stereochemistry and spacing of the functional groups in β-homotyrosine, compared to its α-amino acid counterpart, can provide insights into the specific binding requirements of neural receptors and enzymes involved in neurotransmitter metabolism. chemimpex.com
Investigations in Antimicrobial Agent Development
The search for new antimicrobial agents is a critical area of medicinal chemistry, and β-amino acids are recognized for their potential antibacterial activity. hilarispublisher.com Molecules containing bulky and lipophilic groups, a key feature of Boc-L-beta-homotyrosine(OBzl), are investigated for their ability to act as membrane-destabilizing agents in microbes. google.com The incorporation of unnatural amino acids like β-homotyrosine into peptide backbones is a strategy to create peptidomimetics with enhanced potency and stability. sigmaaldrich.com These synthetic peptides can be designed to mimic natural antimicrobial peptides but with improved resistance to proteolysis by bacterial enzymes. nih.gov Research in this area focuses on synthesizing novel peptide structures and evaluating their efficacy against various bacterial strains, including those resistant to conventional antibiotics. hilarispublisher.comgoogle.com
Table 1: Research Findings in Antimicrobial Agent Development
| Research Area | Key Finding | Potential Application of Boc-L-beta-homotyrosine(OBzl) | Source(s) |
|---|---|---|---|
| β-Amino Acid Activity | Derivatives of β-amino acids have demonstrated inherent antibacterial and antifungal properties. | Serves as a chiral building block for novel antimicrobial compounds. | hilarispublisher.com |
| Membrane-Acting Agents | Molecules with bulky, lipophilic groups can disrupt microbial cell membranes. | The benzyl and Boc groups contribute to the lipophilicity required for membrane interaction. | google.com |
Role in Anticancer Research
β-Amino acids are an important class of compounds in the design and synthesis of potential pharmaceutical drugs, including anticancer agents. nih.gov Notably, the side chains of some β-amino acids are essential building blocks for medicinally important molecules like Taxol (paclitaxel), a prominent anticancer drug. nih.gov While research may not always directly name Boc-L-beta-homotyrosine(OBzl), its status as a β-amino acid derivative places it within this field of study. hilarispublisher.com The synthesis of taxoid analogues often involves modifying the β-amino acid side chain to improve efficacy, particularly against drug-resistant cancer cells. nih.gov The unique structural properties of β-amino acids can be leveraged to create novel peptide-based therapeutics or small molecules that interfere with cancer cell proliferation and survival. hilarispublisher.com
Contributions to Antifungal Drug Discovery
The development of new antifungal drugs is challenging due to the eukaryotic nature of fungal cells, which creates a limited number of unique drug targets. frontiersin.org Consequently, there is a significant need for novel compounds and therapeutic strategies. nih.gov β-Amino acids and their derivatives are noted for their potential antifungal activities. hilarispublisher.com The incorporation of protected β-amino acids like Boc-L-beta-homotyrosine(OBzl) into synthetic pathways allows for the creation of new chemical entities to be screened for antifungal properties. googleapis.com The strategy of "repurposing" or modifying existing chemical scaffolds is a key approach in this field, and building blocks like Boc-L-beta-homotyrosine(OBzl) provide the tools to generate diverse molecular libraries for testing against pathogenic fungi. nih.govplos.org
Table 2: Research Findings in Antifungal Drug Discovery
| Research Focus | Key Finding | Relevance of Boc-L-beta-homotyrosine(OBzl) | Source(s) |
|---|---|---|---|
| Novel Compound Screening | There is an urgent need for new antifungal agents due to resistance and limited options. | Provides a versatile building block for synthesizing novel molecular structures for screening. | frontiersin.org |
| β-Amino Acid Potential | β-Amino acid derivatives have been shown to possess antifungal properties. | Its structure can be foundational in designing new antifungal peptidomimetics or small molecules. | hilarispublisher.com |
| New Therapeutic Targets | Research is focused on identifying and targeting fungal-specific pathways, such as cell wall synthesis. | Can be used to create inhibitors for newly identified fungal-specific enzymes or proteins. | nih.govplos.org |
Exploration in Biosurfactant and Biomaterial Development
Boc-L-beta-homotyrosine(OBzl) is considered a valuable compound in materials science for the development of novel biomaterials and drug delivery systems. chemimpex.com Its utility in peptide synthesis extends to the creation of peptide nanoparticles and self-assembling peptide structures. google.com These materials are of interest for applications in drug delivery, where they can form carriers for therapeutic agents. chemimpex.comgoogle.com In the area of biosurfactants, lipopeptides like surfactin (B1297464) are of great interest. The synthesis of analogues of these natural biosurfactants often involves the use of non-standard amino acids to improve their properties. uni-halle.de The hydrophobic characteristics imparted by the benzyl and Boc protecting groups make Boc-L-beta-homotyrosine(OBzl) a suitable candidate for incorporation into such amphiphilic peptide structures, which are fundamental to both biosurfactants and certain types of biomaterials. chemimpex.com
Table 3: Compound Names Mentioned in the Article
| Compound Name | Abbreviation / Synonym |
|---|---|
| Boc-L-beta-homotyrosine(OBzl) | Boc-O-benzyl-L-b-homotyrosine, (3S)-4-[4-(benzyloxy)phenyl]-3-[(tert-butoxycarbonyl)amino]butanoicacid |
| Paclitaxel | Taxol |
Future Directions and Emerging Research Areas
Novel Synthetic Routes and Protecting Group Strategies
The synthesis of peptides and peptidomimetics relies heavily on the strategic use of protecting groups to prevent unwanted side reactions. Boc-L-beta-homotyrosine(OBzl) utilizes two such groups: the tert-butyloxycarbonyl (Boc) group for the amine and the benzyl (B1604629) (Bzl) group for the tyrosine hydroxyl moiety.
Future research is focused on optimizing the synthesis of this and similar building blocks and refining protecting group strategies. The Boc group is known for its stability towards most nucleophiles and bases but is readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA). organic-chemistry.org The benzyl ether protecting the phenol (B47542) side chain is also acid-labile, though generally requires stronger acidic conditions like hydrogen fluoride (B91410) (HF) for complete removal, or can be cleaved via catalytic hydrogenolysis. peptide.com
The combination of Boc and benzyl (Bzl) protecting groups is a well-established strategy in peptide synthesis. peptide.comiris-biotech.de However, the partial lability of the benzyl group in TFA can pose challenges, especially in the synthesis of longer or more complex peptides. peptide.com Emerging research aims to develop more orthogonal protecting group schemes that allow for selective deprotection in a specific order, preventing premature loss of the side-chain protection during the removal of the N-terminal Boc group. iris-biotech.de This includes exploring alternative protecting groups for the phenol side-chain that offer greater stability to the acidic conditions used for Boc removal, while still being removable under specific, non-interfering conditions.
Table 1: Protecting Groups Used in Boc-L-beta-homotyrosine(OBzl) and Their Cleavage Conditions
| Protecting Group | Abbreviation | Protected Functional Group | Common Cleavage Reagents |
|---|---|---|---|
| tert-butyloxycarbonyl | Boc | α-Amino | Trifluoroacetic Acid (TFA), Hydrochloric Acid (HCl) organic-chemistry.orghighfine.com |
| Benzyl | Bzl (or OBzl) | Phenol Hydroxyl | Hydrogen Fluoride (HF), Hydrogenolysis (H₂/Pd-C) peptide.com |
Advanced Applications in Targeted Drug Delivery Systems
The unique structural properties of Boc-L-beta-homotyrosine(OBzl) make it a valuable component in the development of advanced drug delivery systems. chemimpex.com The incorporation of this unnatural beta-amino acid into peptide sequences can create peptidomimetics with increased resistance to enzymatic degradation, a crucial attribute for therapeutic agents.
Emerging research focuses on using peptides containing beta-homotyrosine derivatives as targeting ligands. These peptides can be conjugated to nanocarriers like liposomes or polymeric nanoparticles, directing the therapeutic payload to specific cells or tissues. The benzyl-protected phenol side chain provides a hydrophobic domain that can enhance interactions with lipid bilayers or other components of drug delivery vehicles. chemimpex.com Researchers are exploring how the inclusion of Boc-L-beta-homotyrosine(OBzl) in peptide-based drug carriers can improve the efficacy and selectivity of therapeutic agents, particularly in the context of targeted therapies for various diseases.
Integration into Combinatorial Library Synthesis for Drug Discovery
Combinatorial chemistry is a powerful tool for discovering new drug leads by synthesizing and screening large numbers of compounds. stanford.eduresearchgate.net Unnatural amino acids like Boc-L-beta-homotyrosine(OBzl) are increasingly important as building blocks for creating these libraries due to their vast structural diversity. sigmaaldrich.com
By incorporating Boc-L-beta-homotyrosine(OBzl) into peptide libraries, chemists can introduce novel structural features that are not found in natural peptides. justia.com The extended beta-amino acid backbone alters the peptide's conformational properties, while the protected side chain provides a site for further chemical modification. This structural diversification is critical for developing peptidomimetics with improved pharmacological profiles, such as enhanced potency, better oral absorption, and increased selectivity for biological targets. sigmaaldrich.com Future research will continue to leverage this and other unnatural amino acids to build complex and diverse libraries for high-throughput screening against new therapeutic targets. sigmaaldrich.comjustia.com
Table 2: Role of Boc-L-beta-homotyrosine(OBzl) in Combinatorial Synthesis
| Feature | Contribution to Library Diversity | Potential Outcome |
|---|---|---|
| Beta-Amino Acid Backbone | Alters peptide conformation and proteolytic stability. | Discovery of peptidomimetics with improved in vivo stability. sigmaaldrich.com |
| Benzyl-Protected Side Chain | Provides a hydrophobic element and a site for post-synthesis modification. | Generation of derivatives with varied binding affinities. chemimpex.com |
| Chiral Center | Introduces specific stereochemistry into the molecular scaffold. | Creation of stereochemically defined compounds for target interaction studies. sigmaaldrich.com |
Exploration of Structure-Activity Relationships for Enhanced Biological Function
Understanding the relationship between a molecule's structure and its biological activity (Structure-Activity Relationship, or SAR) is fundamental to drug design. nih.gov Boc-L-beta-homotyrosine(OBzl) serves as a key building block for synthesizing series of analogues to perform SAR studies. dokumen.pub
By systematically incorporating this amino acid into a bioactive peptide, researchers can probe how its specific structural features influence biological function. For instance, the additional methylene (B1212753) group in the backbone of a beta-amino acid can alter the spacing of critical side chains, potentially enhancing or diminishing binding to a biological target. The hydrophobic benzyl-protected phenol side chain can improve binding affinity through hydrophobic interactions within a receptor pocket. chemimpex.com Future SAR studies will involve creating and testing a wide range of peptides containing beta-homotyrosine and its derivatives to gain deeper insights into the structural basis for biological activity, leading to the rational design of more potent and selective therapeutic agents. dokumen.pubgoogle.com
Development of Boc-L-beta-homotyrosine(OBzl)-Based Chemical Probes for Biological Systems
Chemical probes are essential tools for elucidating the function of biological systems. sigmaaldrich.com Unnatural amino acids can be used as molecular probes to study complex biological processes. sigmaaldrich.com Boc-L-beta-homotyrosine(OBzl) provides a versatile scaffold for the development of such probes.
Researchers are exploring methods to convert this building block into active chemical probes. This can be achieved by incorporating it into a peptide sequence and then attaching a reporter tag (e.g., a fluorescent dye, a biotin (B1667282) molecule) or a reactive group (e.g., a photo-crosslinker) to the molecule. For example, a synthetic strategy similar to that used for creating probes from Boc-protected L-tyrosine could be adapted. nih.gov Such probes could be used to identify the cellular targets of a bioactive peptide, visualize receptor-ligand interactions, or study the dynamics of signaling pathways. The development of these specialized tools will help to better understand the function of biological systems at the molecular level. sigmaaldrich.com
Q & A
Q. How should waste containing Boc-L-beta-homotyrosine(OBzl) be managed in compliance with institutional guidelines?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
